N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline is a complex peptide compound with a unique sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but are optimized for efficiency and scalability. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: The compound can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind to these targets with high specificity and affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but different amino acid sequence, leading to distinct properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another peptide with a similar backbone but different side chains, affecting its biological activity and interactions.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-leucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
176860-84-7 |
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Molecular Formula |
C38H64N10O8 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H64N10O8/c1-22(2)20-25(43-31(49)27-11-6-16-45(27)33(51)24(39)10-5-15-42-38(40)41)34(52)47-18-8-13-29(47)36(54)46-17-7-12-28(46)32(50)44-26(21-23(3)4)35(53)48-19-9-14-30(48)37(55)56/h22-30H,5-21,39H2,1-4H3,(H,43,49)(H,44,50)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
QATQNADZUILVJH-FLMSMKGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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